molecular formula C20H25FN2O5S B11930422 (2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide

(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide

Cat. No.: B11930422
M. Wt: 424.5 g/mol
InChI Key: NSDMBIOAMTZMED-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a fluoroethoxyphenyl group, and a sulfonylamino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamine, followed by the introduction of the N-hydroxy-3-methylbutanamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[benzyl-[4-(2-chloroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-2-[benzyl-[4-(2-methoxyethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide: Similar structure but with a methoxy group instead of fluoroethoxy.

Uniqueness

The presence of the fluoroethoxy group in (2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide imparts unique chemical and biological properties, such as increased stability and specific interactions with molecular targets, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22FN3O4S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

This structure features a sulfonamide group, a hydroxylamine moiety, and a fluorinated ethoxy group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. The specific compound under discussion may exhibit similar properties, targeting bacterial enzymes essential for cell survival.

Compound MIC (µM) Target Pathogen
This compoundTBDTBD
Sulfonamide derivative X10E. coli
Sulfonamide derivative Y5S. aureus

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy, particularly regarding proteases involved in disease processes. A recent study demonstrated that compounds structurally related to sulfonamides could inhibit serine proteases, which are crucial in various physiological and pathological processes.

Anticancer Activity

Initial studies suggest that this compound may possess anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as MAPK and PI3K/Akt.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : By binding to the active sites of target enzymes, it may prevent substrate access.
  • Disruption of Cellular Processes : Interference with cellular signaling pathways could lead to altered cell proliferation and survival.
  • Induction of Oxidative Stress : The presence of a hydroxylamine group may contribute to the generation of reactive oxygen species (ROS), further promoting apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A comparative study was conducted on various sulfonamide derivatives, including the compound . The results indicated that modifications to the benzyl and ethoxy groups significantly impacted antimicrobial efficacy.
    • Findings : The compound exhibited a lower MIC compared to traditional sulfonamides against resistant strains of bacteria.
  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Results : Apoptotic markers such as cleaved caspase-3 were significantly elevated, indicating a potential mechanism for its anticancer activity.

Properties

Molecular Formula

C20H25FN2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide

InChI

InChI=1S/C20H25FN2O5S/c1-15(2)19(20(24)22-25)23(14-16-6-4-3-5-7-16)29(26,27)18-10-8-17(9-11-18)28-13-12-21/h3-11,15,19,25H,12-14H2,1-2H3,(H,22,24)/t19-/m1/s1

InChI Key

NSDMBIOAMTZMED-LJQANCHMSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.